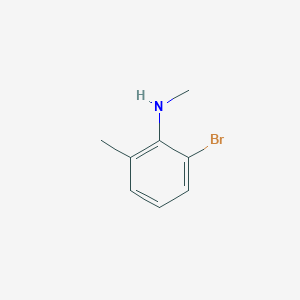

2-bromo-N,6-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-N,6-dimethylaniline |

InChI |

InChI=1S/C8H10BrN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |

InChI Key |

SIYFWDFJYHFNBN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 2-bromo-N,6-dimethylaniline, a compound of interest for various applications in chemical research and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a robust and well-established methodology: the N-methylation of 2-bromo-6-methylaniline. This approach is based on standard organic chemistry principles and analogous reactions reported in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the N-methylation of 2-bromo-6-methylaniline. This reaction involves the introduction of a methyl group onto the nitrogen atom of the primary amine. A variety of methylating agents can be employed for this transformation; this guide will focus on a common and effective method.

The overall reaction is as follows:

2-bromo-6-methylaniline reacts with a methylating agent to yield this compound.

A suitable methylating agent for this transformation would be methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a weak base to neutralize the acid byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound from 2-bromo-6-methylaniline. The values are representative and may vary based on experimental conditions and scale.

| Parameter | Value | Notes |

| Reactants | ||

| 2-bromo-6-methylaniline | 1.0 eq | Starting material |

| Methyl Iodide | 1.1 - 1.5 eq | Methylating agent |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 eq | Base to neutralize HI byproduct |

| Solvent (e.g., Acetonitrile) | 5 - 10 mL per gram of starting material | Anhydrous conditions are recommended |

| Reaction Conditions | ||

| Temperature | Room temperature to 50 °C | Reaction can be gently heated to increase the rate |

| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₉H₁₂BrN | |

| Molecular Weight | 214.10 g/mol | |

| Expected Yield | 75 - 90% | Based on similar N-methylation reactions of substituted anilines |

| Purity (after purification) | >95% | Achieved through column chromatography or distillation |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Experimental Protocol: N-methylation of 2-bromo-6-methylaniline

This protocol is adapted from general procedures for the N-monomethylation of primary anilines.

Materials:

-

2-bromo-6-methylaniline

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-methylaniline (1.0 eq).

-

Addition of Reagents: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (2.0-3.0 eq).

-

Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1-1.5 eq) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-50 °C) and monitor the progress of the reaction by TLC.

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Extraction: Filter the solid potassium carbonate and rinse with the extraction solvent (diethyl ether or ethyl acetate). Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Chemical Properties of Brominated Dimethylanilines

An important note on nomenclature: The requested compound, 2-bromo-N,6-dimethylaniline, presents an ambiguous naming convention. Standard IUPAC nomenclature would typically specify the locants of all substituents on the aromatic ring and on the nitrogen atom of the aniline. It is likely that the intended compound was either 2-bromo-N,N-dimethylaniline (where two methyl groups are attached to the nitrogen atom) or a brominated derivative of 2,6-dimethylaniline, such as 2-bromo-4,6-dimethylaniline . This guide will provide a comprehensive overview of the chemical properties of these two well-documented compounds to address the probable intent of the query.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical properties, experimental protocols, and key reactions of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline.

2-bromo-N,N-dimethylaniline

2-bromo-N,N-dimethylaniline is a halogenated aromatic amine widely used as an intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromo-N,N-dimethylaniline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [2] |

| CAS Number | 698-00-0 | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| pKa | 4.40 ± 0.18 (Predicted) | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether. | [1] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Available | [3] |

| ¹³C NMR | Available | [2][4] |

| Mass Spectrometry (GC-MS) | m/z top peak: 198, 2nd highest: 200, 3rd highest: 199 | [2] |

| Infrared (IR) Spectroscopy | Available | [2] |

| Raman Spectroscopy | Available | [2] |

Experimental Protocols

Synthesis of 2-bromo-N,N-dimethylaniline:

A common method for the synthesis of 2-bromo-N,N-dimethylaniline involves the methylation of 2-bromoaniline.

-

Materials: 2-bromoaniline, anhydrous potassium carbonate, methyl iodide (iodomethane), and acetonitrile.[1]

-

Procedure:

-

In a 250 mL round-bottom flask, combine 4.0 g (23.3 mmol) of 2-bromoaniline, 16.1 g (116.5 mmol) of anhydrous potassium carbonate, 7.3 mL (116.5 mmol) of methyl iodide, and 50 mL of acetonitrile.[1]

-

Heat the reaction mixture to 70 °C and stir at this temperature for 18 hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Perform an extraction with 100 mL of deionized water and 100 mL of diethyl ether.[1]

-

Separate the organic phase, and wash the aqueous phase three more times with 50 mL of diethyl ether each time.[1]

-

Combine the organic phases and wash them five times with 50 mL of saturated brine.[1]

-

The resulting organic phase contains the 2-bromo-N,N-dimethylaniline product.

-

Reactivity and Applications

2-bromo-N,N-dimethylaniline is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The bromo substituent can readily participate in reactions such as Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction:

Caption: Workflow of a typical palladium-catalyzed cross-coupling reaction.

2-bromo-4,6-dimethylaniline

2-bromo-4,6-dimethylaniline is another important isomer used in the synthesis of various organic compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀BrN | |

| Molecular Weight | 200.08 g/mol | |

| CAS Number | 41825-73-4 | |

| Appearance | Crystalline solid | |

| Melting Point | 43-47 °C | |

| Flash Point | 110 °C (closed cup) |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Available, with characteristic shifts for the aromatic protons and methyl groups. | [5] |

| Mass Spectrometry | Molecular ion peak at m/z 199/201 (due to bromine isotopes). | [5] |

| Infrared (IR) Spectroscopy | Available | [5] |

Experimental Protocols

Synthesis of Brominated 2,6-dimethylaniline:

The bromination of 2,6-dimethylaniline can lead to different isomers depending on the reaction conditions. To obtain 4-bromo-2,6-dimethylaniline, the reaction is typically carried out in the presence of glacial acetic acid.[6] While a specific protocol for the 2-bromo isomer is less common, a general procedure for bromination of anilines can be adapted. Due to the directing effects of the amino and methyl groups, direct bromination of 2,6-dimethylaniline would likely favor substitution at the 4-position. Synthesis of the 2-bromo isomer might require a more complex, multi-step synthetic route.

A general representation of the synthesis of a bromo-dimethylaniline is provided below.

Logical Flow for the Synthesis of a Brominated Dimethylaniline:

Caption: General workflow for the synthesis of a brominated dimethylaniline.

Reactivity and Applications

Similar to its N,N-dimethylated counterpart, 2-bromo-4,6-dimethylaniline can be utilized in various organic transformations. The presence of the primary amine allows for a different set of reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. The steric hindrance from the two methyl groups ortho to the amine can influence its reactivity.

This compound and its derivatives are of interest in medicinal chemistry and materials science. For instance, related bromoaniline structures have been investigated for their potential as sensors for metal cations and for their binding efficacy to DNA and HSA.

Safety Information

Both 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline should be handled with care in a well-ventilated fume hood. They are classified as hazardous substances.

-

2-bromo-N,N-dimethylaniline: Danger. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing cancer.

-

2-bromo-4,6-dimethylaniline: Warning. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling these chemicals and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide provides a foundational understanding of the chemical properties of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline. For more specific applications and detailed reaction conditions, consulting the primary literature is recommended.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-BROMO-N,N-DIMETHYLANILINE(698-00-0) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-BROMO-4,6-DIMETHYLANILINE(41825-73-4) 1H NMR spectrum [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Navigating the Identity of 2-bromo-N,6-dimethylaniline: A Technical Examination of Related Compounds

A definitive Chemical Abstracts Service (CAS) number for "2-bromo-N,6-dimethylaniline" has not been identified in comprehensive chemical databases. The provided name is ambiguous and may refer to several structural isomers. This guide presents a technical overview of the most probable related compounds, offering key data and experimental insights for researchers, scientists, and drug development professionals.

The structural ambiguity of "this compound" necessitates a careful examination of its potential isomers. The name implies a bromine atom at the second position of the aniline ring, a methyl group on the nitrogen atom, and a second methyl group at the sixth position of the ring. However, due to the lack of a specific CAS registry number for this exact configuration, we will explore the known properties and protocols of closely related and indexed compounds. This includes isomers with different methylation patterns or substitution positions.

Potential Isomers and Their Chemical Identification

The following section details the key identification and physical properties of plausible isomers related to the requested compound. This data is crucial for distinguishing between these closely related molecules in a laboratory setting.

Table 1: Chemical Identifiers of Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-4,6-dimethylaniline | 41825-73-4 | C₈H₁₀BrN | 200.08 |

| 2-Bromo-N,N-dimethylaniline | 698-00-0 | C₈H₁₀BrN | 200.08[1] |

| 2-Bromo-6-methylaniline | 53848-17-2 | C₇H₈BrN | 186.05[1][2] |

| 2-Bromo-N-methylaniline | 6832-87-7 | C₇H₈BrN | 186.05[3][4] |

Table 2: Physical Properties of Related Isomers

| Compound Name | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Bromo-6-methylaniline | 105-107 / 205 mmHg[1] | 1.478[1] | 1.603[1] |

| 2-Bromo-N-methylaniline | 107-109 / 12 mmHg[3] | 1.5 | 1.607[3] |

Experimental Protocols and Applications

The utility of these compounds in synthetic chemistry is significant, particularly as intermediates in the creation of more complex molecules.

Synthesis of N-substituted Anilines

A common application for brominated anilines is in cross-coupling reactions to form carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. For instance, 2-Bromo-N,N-dimethylaniline can be used in the synthesis of various complex amines and phosphine ligands.[1]

Experimental Workflow: General N-Arylation (Buchwald-Hartwig Amination)

This workflow outlines a typical procedure for the palladium-catalyzed N-arylation of an amine with a bromoaniline derivative.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Signaling Pathways and Biological Relevance

While specific signaling pathway involvement for "this compound" is undocumented, derivatives of bromoanilines are often investigated in the context of drug development for their potential biological activities. For example, substituted anilines are core structures in many kinase inhibitors, which target signaling pathways involved in cell proliferation and cancer.

Logical Relationship: Kinase Inhibitor Drug Discovery

The following diagram illustrates the logical progression from a starting chemical scaffold, such as a substituted aniline, to a potential drug candidate.

Caption: Logical flow from a chemical scaffold to a clinical candidate.

References

A Methodological Guide to the Structure Elucidation of 2-bromo-N,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological approach for the structural elucidation of 2-bromo-N,6-dimethylaniline. Due to the absence of publicly available spectroscopic data for this specific isomer, this document provides a detailed framework of the necessary analytical techniques. To illustrate the principles of analysis, spectroscopic data for the closely related isomers, 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, are presented and interpreted. The protocols detailed herein are designed to enable researchers to unambiguously confirm the structure of this compound through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise determination of their molecular structure is paramount for ensuring the desired chemical properties and biological activities of the final products. The target molecule, this compound, is a substituted aromatic amine where the bromine atom and one methyl group are ortho to the amino group, and the second methyl group is on the nitrogen atom. The elucidation of its structure relies on a synergistic application of modern spectroscopic techniques.

Predicted Physicochemical Properties

| Property | Predicted Value / Information |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | Not assigned |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and DMSO. |

Spectroscopic Data of Related Isomers

To provide a practical context for the analytical methodologies, the following tables summarize the available spectroscopic data for the related isomers: 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline. This data serves as a reference for predicting the expected spectral features of this compound.

Mass Spectrometry Data of Isomers

| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |

| 2-bromo-N,N-dimethylaniline | 199/201 (M/M+2, due to ⁷⁹Br/⁸¹Br isotopes) | 184/186 ([M-CH₃]⁺), 120 ([M-Br]⁺) |

| 2-bromo-4,6-dimethylaniline | 199/201 (M/M+2, due to ⁷⁹Br/⁸¹Br isotopes) | 184/186 ([M-CH₃]⁺), 120 ([M-Br]⁺) |

Infrared (IR) Spectroscopy Data of 2-bromo-N,N-dimethylaniline

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3500 | N-H stretch (absent in N,N-dimethylated anilines) |

| ~3050-3100 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (from methyl groups) |

| ~1600, ~1480 | Aromatic C=C bending |

| ~1300-1350 | C-N stretch |

| ~750 | C-Br stretch |

¹H NMR Spectroscopic Data of Isomers (in CDCl₃)

| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2-bromo-N,N-dimethylaniline | ~7.5 (dd) | Doublet of doublets | 1H | Ar-H |

| ~7.2 (td) | Triplet of doublets | 1H | Ar-H | |

| ~6.9 (dd) | Doublet of doublets | 1H | Ar-H | |

| ~6.8 (td) | Triplet of doublets | 1H | Ar-H | |

| ~2.7 (s) | Singlet | 6H | N(CH₃)₂ | |

| 2-bromo-4,6-dimethylaniline | ~7.1 (s) | Singlet | 1H | Ar-H |

| ~6.8 (s) | Singlet | 1H | Ar-H | |

| ~3.9 (br s) | Broad singlet | 2H | NH₂ | |

| ~2.2 (s) | Singlet | 3H | Ar-CH₃ | |

| ~2.1 (s) | Singlet | 3H | Ar-CH₃ |

¹³C NMR Spectroscopic Data of 2-bromo-N,N-dimethylaniline (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150 | C-N |

| ~133 | Ar C-H |

| ~128 | Ar C-H |

| ~124 | Ar C-H |

| ~120 | Ar C-H |

| ~118 | C-Br |

| ~45 | N(CH₃)₂ |

Experimental Protocols

The following are detailed experimental protocols for the structural elucidation of this compound.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and isotopic pattern of the molecule.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.

-

Method:

-

Dissolve a small sample of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or gas chromatography (GC-MS).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Results: A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of the presence of a single bromine atom. The high-resolution mass will confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Method:

-

For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

-

For a solid sample, a KBr pellet can be prepared.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Results: Characteristic absorption bands for N-H stretching (if a secondary amine), aromatic and aliphatic C-H stretching, C=C bending, C-N stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Provides information about the number of different types of carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

-

-

Method:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H, ¹³C, and 2D NMR spectra.

-

-

Expected Results for this compound:

-

¹H NMR: Distinct signals for the N-H proton, the N-methyl protons, the aromatic protons, and the aromatic methyl protons. The coupling patterns of the aromatic protons will be crucial for determining the substitution pattern.

-

¹³C NMR: Resonances for all eight carbons in their unique chemical environments.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown substituted aniline like this compound.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By employing mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The data from related isomers provides a valuable predictive tool for interpreting the spectra of the target compound. This guide provides the necessary framework for researchers to confidently undertake the synthesis and characterization of this and other substituted anilines.

An In-Depth Guide to the IUPAC Nomenclature of 2-bromo-N,6-dimethylaniline

Introduction

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. These rules provide an unambiguous method for identifying a chemical structure based on its name. This document provides a detailed breakdown of the IUPAC nomenclature for the compound 2-bromo-N,6-dimethylaniline . This compound is a substituted aniline, a class of molecules widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic materials.

Deconstruction of the IUPAC Name

The name "this compound" can be systematically deconstructed to reveal the underlying molecular structure, based on established IUPAC conventions.

1. Parent Hydride: The foundation of the name is "aniline ". Aniline is the accepted IUPAC name for a benzene ring substituted with an amino group (-NH₂). Alternatively, the systematic name "benzenamine " can be used.

2. Substituents and Locants: The prefixes in the name identify the substituent groups attached to the parent aniline structure and their precise locations (locants).

-

Ring Substituents: The aniline ring is numbered starting from the carbon atom bonded to the amino group as position 1. The numbering proceeds around the ring to give the substituents the lowest possible locant numbers.

-

2-bromo : A bromine atom (-Br) is attached to carbon atom number 2 of the benzene ring.

-

6-methyl : A methyl group (-CH₃) is attached to carbon atom number 6 of the benzene ring.

-

-

Nitrogen Substituent: The locant "N- " is used to specify that a substituent is attached directly to the nitrogen atom of the amino group, rather than to the benzene ring.

-

N-methyl : A methyl group (-CH₃) is attached to the nitrogen atom.

-

3. Assembly of the Final Name: The substituents are listed in alphabetical order (bromo, methyl). Since there are two methyl groups in different locations, they are combined using the prefix "di" and their locants are specified accordingly.

Therefore, the systematic assembly is:

-

A bromine on position 2: 2-bromo

-

A methyl group on the nitrogen and another on position 6: N,6-dimethyl

-

The parent structure: aniline

Combining these components yields the full IUPAC name: This compound . An equally valid IUPAC name using the systematic parent is 2-bromo-N,6-dimethylbenzenamine .

Logical Diagram of Nomenclature

The following diagram illustrates the logical process of constructing the IUPAC name from the structural components of the molecule.

Caption: Logical workflow for deriving the IUPAC name this compound.

preparation of 2-bromo-N,6-dimethylaniline from 2,6-dimethylaniline

An in-depth guide to the synthesis of 2-bromo-N,6-dimethylaniline from 2,6-dimethylaniline, tailored for researchers and professionals in drug development. This document outlines a feasible two-step synthetic pathway, including detailed experimental protocols, data presentation in tabular format, and process visualization through diagrams.

Introduction

The synthesis of this compound from 2,6-dimethylaniline is a multi-step process due to the directing effects of the amino and methyl groups on the aromatic ring. Direct bromination of 2,6-dimethylaniline typically yields the 4-bromo or 3-bromo isomers as major products[1]. Therefore, a strategic approach is required to achieve the desired 2-bromo substitution, followed by N-methylation. This guide details a two-step synthesis: the ortho-bromination of 2,6-dimethylaniline to yield 2-bromo-6-methylaniline, and the subsequent N-methylation to produce the final product, this compound.

Step 1: Ortho-Bromination of 2,6-Dimethylaniline

Achieving selective ortho-bromination of 2,6-dimethylaniline is challenging. The use of a non-polar solvent can favor the formation of the ortho-isomer, although a mixture of isomers is expected, necessitating purification.

Experimental Protocol

A plausible method for the ortho-bromination involves the reaction of 2,6-dimethylaniline with bromine in a non-polar solvent.

Materials:

-

2,6-dimethylaniline

-

Bromine

-

Carbon disulfide (CS₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a fume hood, dissolve 2,6-dimethylaniline in carbon disulfide.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon disulfide dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to separate the 2-bromo-6-methylaniline from other isomers.

Data Presentation

| Parameter | Value |

| Reactant | 2,6-Dimethylaniline |

| Reagent | Bromine |

| Solvent | Carbon Disulfide (CS₂) |

| Product | 2-Bromo-6-methylaniline (and isomers) |

| Purification Method | Column Chromatography |

Step 2: N-Methylation of 2-Bromo-6-methylaniline

The second step involves the N-methylation of the purified 2-bromo-6-methylaniline. A modern and efficient method utilizes a Ruthenium catalyst with methanol as the methyl source[2][3].

Experimental Protocol

This protocol is adapted from a general procedure for the N-methylation of anilines[2][3].

Materials:

-

2-Bromo-6-methylaniline

-

(DPEPhos)RuCl₂PPh₃ (Ruthenium catalyst)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Methanol (MeOH)

-

Silica gel for chromatography

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-methylaniline (1.0 mmol), (DPEPhos)RuCl₂PPh₃ (0.5 mol %), and cesium carbonate (0.5 mmol).

-

Add anhydrous methanol (1 mL).

-

Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

-

After cooling to room temperature, concentrate the mixture in vacuo.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Data Presentation

| Parameter | Value |

| Reactant | 2-Bromo-6-methylaniline |

| Catalyst | (DPEPhos)RuCl₂PPh₃ |

| Methyl Source | Methanol (MeOH) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Temperature | 140 °C |

| Reaction Time | 12 hours |

| Product | This compound |

| Purification Method | Column Chromatography |

Visualizations

Reaction Pathway

Caption: Synthetic pathway from 2,6-dimethylaniline to this compound.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 2-Bromo-N,6-dimethylaniline and Its Isomers

Disclaimer: The chemical name "2-bromo-N,6-dimethylaniline" is ambiguous. This guide will focus on two plausible interpretations: 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline , which are commonly used intermediates in research and industry.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and applications of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The quantitative data for both compounds are summarized in the table below for easy comparison.

| Property | 2-bromo-N,N-dimethylaniline | 2-bromo-4,6-dimethylaniline |

| Molecular Formula | C₈H₁₀BrN[1] | C₈H₁₀BrN[2] |

| Molecular Weight | 200.08 g/mol [1] | 200.08 g/mol [2] |

| CAS Number | 698-00-0[1] | 41825-73-4[2] |

| Appearance | Colorless to pale yellow liquid[3] | - |

| Melting Point | - | 43-47 °C[4] |

| Boiling Point | - | - |

| Solubility | Slightly soluble in water; soluble in common organic solvents.[3] | Insoluble in water.[5] |

| IUPAC Name | 2-bromo-N,N-dimethylaniline[1] | 2-bromo-4,6-dimethylaniline[2] |

Experimental Protocols

Synthesis of 2-bromo-N,N-dimethylaniline

This protocol describes the synthesis of 2-bromo-N,N-dimethylaniline via the bromination of N,N-dimethylaniline.[3]

Materials:

-

N,N-dimethylaniline

-

Dichloromethane (DCM)

-

Bromine

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Ethanol

Procedure:

-

Dissolve N,N-dimethylaniline in dichloromethane in a large Erlenmeyer flask equipped with a magnetic stir bar.

-

While stirring, slowly add a solution of bromine in dichloromethane. Maintain the reaction temperature between 20-30°C.

-

After the addition is complete, place the flask in an ice bath.

-

Carefully add sodium bicarbonate solution to neutralize the solution until it is basic. Monitor for any excessive foaming.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Dry the organic layer with magnesium sulfate and then filter to remove the drying agent.

-

Remove the dichloromethane solvent by evaporation on a steam bath.

-

Recrystallize the resulting product from ethanol and allow it to dry.

Synthesis of 2-bromo-4,6-dimethylaniline

This protocol is based on the general procedure for the bromination of 2,6-dialkylanilines.[6]

Materials:

-

2,6-dimethylaniline hydrochloride

-

1,2-dichloroethane

-

Bromine

Procedure:

-

Suspend 2,6-dimethylaniline hydrochloride in 1,2-dichloroethane in a reaction vessel.

-

Cool the suspension to 0°C.

-

Slowly add bromine dropwise to the suspension over a period of 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, continue to stir the reaction mixture for an additional hour at 0°C.

-

Filter the reaction mixture to collect the precipitate.

-

Wash the filter residue with 1,2-dichloroethane.

-

Dry the product under vacuum at 40°C to yield 4-bromo-2,6-dimethylaniline hydrobromide.

-

The free base, 2-bromo-4,6-dimethylaniline, can be obtained by neutralization.

Visualizations

Experimental Workflow: Synthesis of 2-bromo-N,N-dimethylaniline

Caption: Workflow for the synthesis of 2-bromo-N,N-dimethylaniline.

Role as a Chemical Intermediate in Drug Discovery

These bromoaniline derivatives are valuable building blocks in the synthesis of more complex molecules with potential biological activity.[3] They are often used in coupling reactions and as precursors for various heterocyclic compounds.

Caption: Bromoanilines as intermediates in chemical synthesis.

References

- 1. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,6-dimethylaniline | C8H10BrN | CID 170579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2-Bromo-4,6-dimethylaniline 97 41825-73-4 [sigmaaldrich.com]

- 5. 2-BROMO-4,6-DIMETHYLANILINE | 41825-73-4 [chemicalbook.com]

- 6. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]

A Comprehensive Guide to the Historical Synthesis of 2-bromo-N,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the historical synthetic approaches for 2-bromo-N,6-dimethylaniline. Drawing from established chemical principles and documented syntheses of related compounds, this guide outlines a plausible and historically relevant pathway for the preparation of this specific substituted aniline. The methodologies presented are based on analogous reactions reported in scientific literature and patents, offering a foundational understanding for researchers in organic synthesis and drug development.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science due to its unique substitution pattern, which can influence its chemical reactivity and biological activity. While direct historical synthesis protocols for this exact molecule are not extensively documented under its specific name, a logical synthetic sequence can be constructed based on the well-established chemistry of anilines. The most probable synthetic strategy involves a multi-step process starting from a commercially available precursor, 2-methylaniline (o-toluidine). This approach circumvents the regioselectivity challenges associated with the direct bromination of N,6-dimethylaniline.

The proposed synthesis involves four key stages:

-

Protection of the Amino Group: The amino group of 2-methylaniline is first protected, typically as an acetamide, to control reactivity and direct subsequent electrophilic substitution.

-

Ortho-Bromination: The protected aniline derivative is then subjected to bromination. The protecting group helps to direct the bromine atom to the position ortho to the amino group.

-

Deprotection: The protecting group is subsequently removed to regenerate the free amine.

-

N-Methylation: The final step involves the methylation of the secondary amine to yield the target molecule, this compound.

An alternative and more direct approach begins with the commercially available 2-bromo-6-methylaniline, followed by N-methylation.

Proposed Synthetic Pathways

The following sections detail the experimental protocols for the plausible historical synthesis of this compound.

Pathway 1: Multi-step Synthesis from 2-Methylaniline

This pathway represents a classical approach to constructing the target molecule from a simple starting material.

Caption: Multi-step synthesis of this compound from 2-methylaniline.

The protection of the amino group of 2-methylaniline is a crucial first step to control the subsequent bromination. Acetylation is a common and effective method for this purpose.

Experimental Protocol: To a solution of 2-methylaniline in a suitable solvent such as glacial acetic acid, an excess of acetic anhydride is added. The reaction mixture is typically heated under reflux for a period of time to ensure complete conversion. After cooling, the product is often precipitated by pouring the reaction mixture into water. The solid N-(2-methylphenyl)acetamide is then collected by filtration, washed with water, and can be purified by recrystallization.

| Reagent/Parameter | Value/Condition |

| Starting Material | 2-Methylaniline |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Work-up | Precipitation in water |

With the amino group protected, the aromatic ring can be brominated. The acetamido group is an ortho-, para-director. Due to steric hindrance from the methyl group and the acetamido group, bromination is directed to the available ortho position.

Experimental Protocol: N-(2-methylphenyl)acetamide is dissolved in a suitable solvent like glacial acetic acid. A solution of bromine in acetic acid is then added dropwise to the solution, often at a controlled temperature to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The product, N-(2-bromo-6-methylphenyl)acetamide, can be isolated by precipitation in water followed by filtration and recrystallization.

| Reagent/Parameter | Value/Condition |

| Starting Material | N-(2-methylphenyl)acetamide |

| Reagent | Bromine |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Controlled, often room temperature |

| Work-up | Precipitation in water |

The deprotection of the acetamido group is typically achieved by acid or base-catalyzed hydrolysis.

Experimental Protocol: N-(2-bromo-6-methylphenyl)acetamide is suspended in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid, and heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine, 2-bromo-6-methylaniline. The product is then collected by filtration, washed with water, and can be purified by distillation or recrystallization.

| Reagent/Parameter | Value/Condition |

| Starting Material | N-(2-bromo-6-methylphenyl)acetamide |

| Reagent | Aqueous Acid (e.g., HCl) |

| Reaction Temperature | Reflux |

| Work-up | Neutralization and filtration |

The final step is the methylation of the primary amine to a secondary amine. Various methylating agents can be used.

Experimental Protocol: 2-bromo-6-methylaniline can be N-methylated using a variety of reagents. A common laboratory method involves reacting the aniline with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium carbonate or potassium carbonate) to neutralize the acid formed during the reaction. The reaction is typically carried out in an inert solvent. After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.

| Reagent/Parameter | Value/Condition |

| Starting Material | 2-bromo-6-methylaniline |

| Reagent | Dimethyl Sulfate or Methyl Iodide |

| Base | Sodium Carbonate or Potassium Carbonate |

| Solvent | Inert solvent (e.g., acetone, acetonitrile) |

| Work-up | Extraction and purification |

Pathway 2: N-Methylation of Commercially Available 2-bromo-6-methylaniline

For a more direct synthesis, one can start with 2-bromo-6-methylaniline, which is commercially available.

Caption: Direct synthesis of this compound from 2-bromo-6-methylaniline.

Experimental Protocol: The experimental protocol for this step is identical to Step 4 in Pathway 1. 2-bromo-6-methylaniline is reacted with a suitable methylating agent in the presence of a base.

| Reagent/Parameter | Value/Condition |

| Starting Material | 2-bromo-6-methylaniline |

| Reagent | Dimethyl Sulfate or Methyl Iodide |

| Base | Sodium Carbonate or Potassium Carbonate |

| Solvent | Inert solvent (e.g., acetone, acetonitrile) |

| Work-up | Extraction and purification |

Quantitative Data Summary

| Reaction Step | Expected Yield Range |

| N-Acetylation of Anilines | >90% |

| Ortho-Bromination of Acetanilides | 60-80% |

| Hydrolysis of Acetanilides | >85% |

| N-Methylation of Anilines | 70-95% |

Conclusion

The synthesis of this compound can be reliably achieved through a well-established, multi-step sequence starting from 2-methylaniline. This pathway involves protection of the amino group, regioselective bromination, deprotection, and N-methylation. Alternatively, a more direct route involves the N-methylation of commercially available 2-bromo-6-methylaniline. The protocols and data presented in this guide are based on established organic chemistry principles and provide a solid foundation for the laboratory preparation of this and related substituted anilines. Researchers and drug development professionals can utilize this information for the synthesis of novel compounds and for the development of new synthetic methodologies.

Steric Effects in 2-bromo-N,6-dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the steric effects present in 2-bromo-N,6-dimethylaniline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages comprehensive data from closely related analogues to infer its structural and reactive properties. The principles and data presented herein offer valuable insights for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science, where understanding steric hindrance is crucial for molecular design and reaction engineering.

Introduction to Steric Effects in Substituted Anilines

Anilines are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals to polymers. The reactivity and physical properties of aniline derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. Steric effects, arising from the spatial arrangement of atoms, play a pivotal role in determining molecular conformation, stability, and reactivity.

In the case of this compound, the presence of two ortho-substituents (a bromine atom and a methyl group) to the N-methylamino group creates a sterically crowded environment. This congestion significantly impacts:

-

Molecular Geometry: Distortion of bond angles and lengths from ideal values.

-

Conformational Preferences: Restricted rotation around the C-N bond, leading to distinct rotational isomers (rotamers).

-

Reactivity: Shielding of the amino group and the ortho-positions, influencing the rates and outcomes of chemical reactions.

This guide will systematically explore these aspects, supported by quantitative data from analogous compounds, detailed experimental protocols for their synthesis and analysis, and visualizations to elucidate key concepts.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 2,6-dimethylaniline:

-

Bromination: Regioselective bromination of 2,6-dimethylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve bromination at the desired position.

-

N-Methylation: Subsequent methylation of the resulting bromo-2,6-dimethylaniline.

The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for reactions analogous to those proposed for the synthesis of this compound.

This protocol is adapted from the synthesis of 4-bromo-2,6-dimethylaniline.[1]

-

Materials: 2,6-dimethylaniline, N-bromosuccinimide (NBS), acetonitrile, stainless steel grinding jar and ball.

-

Procedure:

-

To a 10 mL stainless steel grinding jar, add 2,6-dimethylaniline (1.0 mmol), N-bromosuccinimide (1.0 mmol), and a stainless steel ball (5 mm diameter).

-

Conduct the ball milling reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a flask containing ethyl acetate (30 mL) and cool to 0°C.

-

Filter the mixture to remove the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude brominated product.

-

Purify the product by column chromatography on silica gel.

-

-

Materials: Bromo-2,6-dimethylaniline, methyl iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

In a round-bottom flask, dissolve the bromo-2,6-dimethylaniline (1.0 mmol) in the chosen solvent.

-

Add the base (e.g., K₂CO₃, 2.0 mmol).

-

Add methyl iodide (1.2 mmol) dropwise to the stirring mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Structural Analysis and Steric Effects

The steric hindrance in this compound is expected to cause significant deviations in its molecular geometry from that of a simple aniline.

Bond Lengths and Angles

Crystallographic data of the closely related compound, 4-bromo-2,6-dimethylaniline, provides valuable quantitative insights into the expected structural distortions.[2]

| Parameter | Expected Value in this compound (inferred from 4-bromo-2,6-dimethylaniline) | Idealized Value |

| Bond Lengths (Å) | ||

| C-N | ~1.40 | 1.43 |

| C-Br | ~1.90 | 1.94 |

| C-C (aromatic) | 1.37 - 1.40 | 1.39 |

| N-C(methyl) | - | 1.47 |

| **Bond Angles (°) ** | ||

| C-C-N | ~121 | 120 |

| C-C-Br | ~120 | 120 |

| C-N-C(methyl) | - | 109.5 |

| H-N-C(methyl) | - | 109.5 |

Data for 4-bromo-2,6-dimethylaniline from reference[2].

The steric repulsion between the ortho-substituents (bromine and methyl) and the N-methylamino group is anticipated to cause a slight pyramidalization of the nitrogen atom and a twisting of the N-methylamino group out of the plane of the benzene ring.

Conformational Analysis

Rotation around the C-N bond in this compound is expected to be significantly hindered. The molecule will likely exist as a pair of atropisomers if the rotational barrier is high enough to allow for their isolation at room temperature. The preferred conformation will be one that minimizes the steric clashes between the ortho-substituents and the N-methyl group.

Computational studies on related ortho-substituted anilines suggest that the amino group is often twisted with respect to the aromatic ring.[2] For this compound, the dihedral angle (C-C-N-C(methyl)) is predicted to be non-zero to alleviate steric strain.

The following diagram illustrates the concept of restricted rotation and the resulting atropisomers.

Caption: Atropisomerism due to restricted C-N bond rotation.

Spectroscopic Properties

The steric environment of this compound will be reflected in its spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, N-methyl, and C-methyl protons. Due to the steric hindrance, the rotation around the C-N bond may be slow on the NMR timescale, potentially leading to broadened signals or even distinct signals for the N-methyl protons in different atropisomers at low temperatures.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic-H | 7.0 - 7.5 | In the deshielded region typical for aromatic protons. |

| N-CH₃ | 2.8 - 3.2 | Shielded relative to aromatic protons. |

| C-CH₃ | 2.2 - 2.5 | Attached to the aromatic ring. |

| N-H | 3.5 - 4.5 | Broad signal, position dependent on solvent and concentration. |

Predicted values are based on data for 2-bromo-4,6-dimethylaniline[3] and general trends for N-methyl anilines.

IR Spectroscopy

The infrared spectrum will provide information about the functional groups present.

Expected IR Absorption Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

Reactivity and Steric Hindrance

The steric bulk of the ortho-substituents in this compound is expected to significantly influence its reactivity.

-

Nucleophilicity of the Nitrogen: The lone pair on the nitrogen atom is sterically shielded, which will decrease its nucleophilicity and basicity compared to less hindered anilines. Reactions involving the amino group, such as acylation or alkylation, will likely be slower.

-

Electrophilic Aromatic Substitution: The ortho and para positions relative to the amino group are electronically activated. However, the ortho-positions are sterically hindered by the bromine and methyl groups, making electrophilic attack at the para position more favorable, provided it is not already substituted.

The following diagram illustrates the steric shielding of the nitrogen lone pair.

Caption: Steric hindrance from ortho-substituents shielding the nitrogen.

Conclusion

The steric effects in this compound, arising from the juxtaposition of a bromine atom, a methyl group, and an N-methylamino group in ortho-positions, are predicted to be substantial. These effects manifest as significant distortions in molecular geometry, a high barrier to rotation around the C-N bond potentially leading to atropisomerism, and reduced reactivity of the amino group. While direct experimental data for this molecule is scarce, analysis of closely related compounds provides a robust framework for understanding its chemical behavior. This guide serves as a valuable resource for researchers and professionals in the chemical sciences, enabling informed decisions in the design and synthesis of sterically hindered aniline derivatives for various applications. Further computational and experimental studies on this compound would be highly valuable to confirm and quantify the inferred properties discussed in this guide.

References

Methodological & Application

Application Note: Laboratory Synthesis of 2-bromo-N,6-dimethylaniline

**Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-bromo-N,6-dimethylaniline, a valuable substituted aniline intermediate in organic synthesis. The described methodology is a two-step process, commencing with the commercially available 2-bromo-6-methylaniline, followed by an N,N-dimethylation reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

**Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of these aromatic amines significantly influences the biological activity and physical properties of the target molecules. This compound is a sterically hindered and electronically deactivated aniline derivative, making its synthesis non-trivial. Direct bromination of N,6-dimethylaniline is challenging due to the directing effects of the amino and methyl groups, which favor substitution at other positions. Therefore, a more strategic approach is required.

The protocol outlined herein utilizes the commercially available 2-bromo-6-methylaniline as a starting material. This circumvents the challenges of regioselective bromination. The subsequent step involves the N,N-dimethylation of the primary amine. While several methods exist for N-methylation, many are not effective for sterically hindered and electron-poor substrates. The chosen method, employing dimethyl sulfate, is a robust and classical approach for achieving exhaustive methylation of amines.

**Experimental Protocol

Objective: To synthesize this compound via N,N-dimethylation of 2-bromo-6-methylaniline.

Reaction Scheme:

Materials:

-

2-bromo-6-methylaniline

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylaniline (1.0 eq).

-

Addition of Reagents: Add anhydrous acetone to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.5 eq).

-

Methylation: While stirring the suspension, add dimethyl sulfate (2.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used (per 10g of starting material) |

| 2-bromo-6-methylaniline | 186.05 | 0.0537 | 1.0 | 10.0 g |

| Dimethyl sulfate | 126.13 | 0.118 | 2.2 | 14.9 g (11.2 mL) |

| Potassium carbonate | 138.21 | 0.134 | 2.5 | 18.5 g |

| Acetone | 58.08 | - | - | 100 mL |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Perform all operations in a well-ventilated fume hood.

-

Anhydrous reagents are sensitive to moisture; handle them accordingly.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Application Note and Protocol for the Purification of 2-Bromo-N,6-dimethylaniline by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the purification of 2-bromo-N,6-dimethylaniline using normal-phase column chromatography. This technique is essential for isolating the target compound from unreacted starting materials, by-products, and other impurities that may arise during its synthesis.[1][2] Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2] For aromatic amines like this compound, silica gel is a common and effective stationary phase. The separation is achieved by optimizing the polarity of the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Physicochemical Properties of Related Compounds

Understanding the properties of the target molecule and potential impurities is crucial for developing a successful purification strategy. The molecular weight of the isomeric compound 2-bromo-N,N-dimethylaniline is 200.08 g/mol .[3] Similarly, 2-bromo-4,6-dimethylaniline also has a molecular weight of 200.08 g/mol .[4] The polarity of these molecules, and thus their interaction with the stationary phase, is influenced by the bromine atom and the amino group.

Potential Impurities

During the synthesis of this compound, potential impurities could include unreacted starting materials such as 2,6-dimethylaniline, over-brominated products (dibromo- or tribromo-derivatives), and other positional isomers.[5][6] The polarity differences between the desired product and these impurities allow for their separation by column chromatography.

Experimental Protocol

This protocol outlines the purification of this compound using a standard normal-phase flash column chromatography setup.

Materials and Equipment

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Solvents: Hexanes (or Heptane) and Ethyl Acetate (reagent grade)

-

Glass chromatography column

-

Separatory funnel or pump for solvent delivery

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Cotton or glass wool

Procedure

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate using various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

-

-

Column Packing (Slurry Method):

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand on top of the cotton plug.[7]

-

In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).[8]

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[7]

-

Add more mobile phase and let it drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[7]

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.

-

Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[8]

-

Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the silica surface.

-

-

Elution:

-

Carefully add the mobile phase to the top of the column.

-

Begin eluting the column with the chosen solvent system, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate).

-

Collect fractions in separate test tubes or flasks.

-

If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds. For example, you can increase the ethyl acetate concentration in the mobile phase.

-

-

Fraction Analysis:

-

Monitor the elution of compounds by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

-

Combine the fractions that contain the pure desired product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

-

Purity Assessment:

-

Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

The following table summarizes the typical parameters for the column chromatography purification of this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | 30 cm length x 3 cm diameter (example) |

| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (Gradient) |

| Gradient Profile | 5% to 20% Ethyl Acetate in Hexanes |

| Flow Rate | ~10 mL/min (Flash Chromatography) |

| Loading | 1-2 g of crude product |

| Expected Rf of Product | ~0.3 in 85:15 Hexanes:Ethyl Acetate |

| Expected Yield | >85% (dependent on crude purity) |

| Purity after Column | >98% (as determined by HPLC or NMR) |

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

References

- 1. byjus.com [byjus.com]

- 2. Khan Academy [khanacademy.org]

- 3. 2-Bromo-N,N-dimethylaniline | C8H10BrN | CID 136527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4,6-dimethylaniline | C8H10BrN | CID 170579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Recrystallization of 2-bromo-4,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 2-bromo-4,6-dimethylaniline via recrystallization. The selection of an appropriate solvent is critical for achieving high purity and yield.

Compound Information:

| Property | Value | Source |

| Chemical Name | 2-bromo-4,6-dimethylaniline | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 43-51 °C | [3] |

| Solubility in Water | Insoluble | [3] |

Solvent Selection Strategy

The ideal recrystallization solvent for 2-bromo-4,6-dimethylaniline should exhibit the following properties:

-

High solubility at elevated temperatures.

-

Low solubility at room temperature and below.

-

It should not react with the compound.

-

It should be volatile enough to be easily removed from the purified crystals.

-

Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

Given that 2-bromo-4,6-dimethylaniline is insoluble in water, polar protic solvents are generally not suitable. Non-polar or moderately polar organic solvents are more likely to be effective. A systematic approach to solvent screening is recommended.

Experimental Workflow for Solvent Selection

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for Screening

Based on the structure of 2-bromo-4,6-dimethylaniline, the following solvents are recommended for initial screening:

| Solvent Class | Examples | Rationale |

| Alkanes | Hexane, Heptane | Non-polar solvents, may have low solvating power even when hot. |

| Aromatic Hydrocarbons | Toluene, Xylene | "Like dissolves like" principle suggests good solubility. |

| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Moderately polar, good general solvents. |

| Esters | Ethyl acetate | Medium polarity, often a good choice for recrystallization. |

| Alcohols | Ethanol, Isopropanol | May be suitable, but insolubility in water suggests lower polarity alcohols might be better. |

| Solvent Pairs | e.g., Ethanol/Water, Toluene/Heptane | Used when a single solvent is not ideal. One solvent dissolves the compound well, the other poorly. |

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of 2-bromo-4,6-dimethylaniline. The choice of solvent and specific volumes will depend on the results of the solvent screening.

Materials:

-

Crude 2-bromo-4,6-dimethylaniline

-

Selected recrystallization solvent

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: Place the crude 2-bromo-4,6-dimethylaniline in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be placed in a desiccator.

Caption: General experimental workflow for recrystallization.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2-bromo-4,6-dimethylaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1]

-

Handle all organic solvents with care, as they are often flammable. Avoid open flames.

By following these guidelines and protocols, researchers can effectively purify 2-bromo-4,6-dimethylaniline for use in further research and development activities.

References

Application Notes and Protocols for the Use of 2-bromo-N,6-dimethylaniline in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-N,6-dimethylaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are foundational for the synthesis of a diverse range of substituted aniline derivatives, which are pivotal intermediates in medicinal chemistry and materials science. While specific literature examples for this compound are limited, the following protocols are based on well-established methodologies for structurally similar ortho-substituted anilines and are expected to be readily adaptable.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, becoming indispensable tools in modern organic synthesis. This compound is a valuable substrate for these transformations due to the presence of a reactive carbon-bromine bond and the steric hindrance provided by the ortho-methyl and N,N-dimethyl groups, which can influence regioselectivity and reaction outcomes. The resulting substituted N,N-dimethylaniline scaffolds are prevalent in a wide array of biologically active molecules and functional materials.

Key Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for several key palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

-

Heck Reaction: For the formation of C-C bonds with alkenes.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) manifold, is a cornerstone of organometallic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.

Representative Quantitative Data for Suzuki-Miyaura Coupling of ortho-Substituted Bromoanilines

Disclaimer: The following data is compiled from studies on structurally similar ortho-substituted bromoanilines and should be considered as a guideline for the reaction of this compound. Optimization will be necessary.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF | Dioxane | 110 | 18 | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 24 | 75-85 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: To the Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1 v/v, 5 mL).

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time (e.g., 12 hours).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives of N,6-dimethylaniline, which are important pharmacophores.

Representative Quantitative Data for Buchwald-Hartwig Amination of ortho-Substituted Bromoanilines

Disclaimer: The following data is based on established protocols for similar substrates and serves as a starting point for optimization.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 120 | 24 | 70-85 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 18 | 75-88 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox or under a stream of inert gas, charge a dry reaction vessel with this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

-

Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified duration (e.g., 16 hours).

-

Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by chromatography to yield the desired N-arylated product.

Heck Reaction

The Heck reaction of this compound with various alkenes can provide access to substituted styrenyl or other alkenyl anilines, which are useful precursors for more complex molecules.

Representative Quantitative Data for Heck Reaction of ortho-Substituted Bromoanilines

Disclaimer: This data is illustrative and based on general Heck reaction protocols. Conditions for this compound may vary.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 24 | 60-75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 70-85 |

| 3 | Cyclohexene | Herrmann's catalyst (0.5) | - | NaOAc | NMP | 120 | 36 | 50-65 |

Detailed Experimental Protocol: Heck Reaction

-

Reagent Preparation: To a pressure tube, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and, if required, a ligand (e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add the solvent (e.g., DMF, 5 mL).

-

Reaction Execution: Seal the pressure tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the necessary time (e.g., 24 hours).

-

Work-up: After cooling, filter the reaction mixture to remove any solids and dilute the filtrate with water. Extract the product with an organic solvent.

-